7-Bromoisoquinoline-3-carbaldehyde

Description

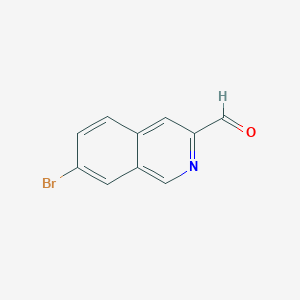

7-Bromoisoquinoline-3-carbaldehyde: is a chemical compound with the molecular formula C10H6BrNO and a molecular weight of 236.06 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 7th position and an aldehyde group at the 3rd position makes this compound unique and valuable in various chemical syntheses and applications.

Properties

Molecular Formula |

C10H6BrNO |

|---|---|

Molecular Weight |

236.06 g/mol |

IUPAC Name |

7-bromoisoquinoline-3-carbaldehyde |

InChI |

InChI=1S/C10H6BrNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-6H |

InChI Key |

WGWKVAOVQGSNGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoisoquinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the bromination of isoquinoline derivatives followed by formylation. The reaction typically involves the use of bromine or a brominating agent in the presence of a catalyst. The formylation step can be carried out using reagents such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 7-Bromoisoquinoline-3-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of 7-bromoisoquinoline-3-carboxylic acid.

Reduction: Formation of 7-bromoisoquinoline-3-methanol.

Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 7-Bromoisoquinoline-3-carbaldehyde is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the construction of complex molecular structures in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of isoquinoline derivatives with biological targets. It can be used in the design of bioactive molecules and pharmaceuticals .

Medicine: Its derivatives may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the synthesis of materials with specific electronic or optical properties .

Mechanism of Action

The mechanism of action of 7-Bromoisoquinoline-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and aldehyde group can participate in various chemical interactions, influencing the compound’s binding affinity and specificity .

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate cellular signaling pathways.

Nucleic Acids: Interaction with DNA or RNA to affect gene expression or replication.

Comparison with Similar Compounds

- 2-Chloroquinoline-3-carbaldehyde

- 7-Chloroisoquinoline-3-carbaldehyde

- 6-Bromoisoquinoline-3-carbaldehyde

Comparison: 7-Bromoisoquinoline-3-carbaldehyde is unique due to the specific positioning of the bromine atom and the aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds. For example, the presence of bromine at the 7th position may enhance the compound’s ability to participate in substitution reactions, while the aldehyde group at the 3rd position allows for further functionalization .

Biological Activity

7-Bromoisoquinoline-3-carbaldehyde is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : CHBrN

- Molecular Weight : 236.06 g/mol

- Structural Features : The compound consists of a bromine atom attached to the isoquinoline framework along with an aldehyde functional group, contributing to its unique reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, including:

- Enzyme Inhibition : It acts as an inhibitor of cytochrome P450 1A2, which plays a crucial role in drug metabolism and the bioactivation of various compounds.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : Its ability to inhibit cytochrome P450 enzymes suggests it may modulate metabolic pathways, impacting drug efficacy and toxicity.

- Cellular Signaling Modulation : Studies have indicated that it can influence cellular signaling pathways and gene expression, which may lead to therapeutic effects in various diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several isoquinoline derivatives, including this compound. The results highlighted its inhibitory effects against Escherichia coli and Staphylococcus aureus, with significant minimum inhibitory concentration (MIC) values observed:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | E. coli |

| Other Isoquinoline Derivatives | Varies | Staphylococcus aureus |

This data underscores its potential as an antimicrobial agent .

Case Study 2: Cancer Cell Viability

In another investigation, the compound was tested for its cytotoxic effects on various cancer cell lines. The AlamarBlue assay revealed promising results:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.2627 | HL-60 (leukemia) |

| Control | >10 | HL-60 (leukemia) |

These findings suggest that it may serve as a lead compound for developing anticancer therapies .

Comparative Analysis with Related Compounds

The following table compares the structural features and biological activities of this compound with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Chlorine instead of bromine | Moderate antibacterial activity |

| Quinoline-3-carbaldehyde | Lacks halogen substitution | Minimal activity |

| 5-Bromoisoquinoline-1-carbaldehyde | Bromine at a different position | Different reactivity patterns |

The unique presence of both bromine and an aldehyde group in this compound enhances its reactivity and potential applications compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.